F594-1001

SARS-CoV-2 Mac1 Inhibitor HTRF Assay

Investigating coronavirus immune evasion requires validated chemical probes. Many Mac1 inhibitors show inconsistent activity across assay formats, risking irreproducible results. F594-1001 (Compound 6) is a hydrochloride salt that potently inhibits SARS-CoV-2 nsp3 Mac1 ADP-ribose binding and hydrolase function. - Multi-assay validation: Active in AlphaScreen, FP & FRET (IC50s: 8.5-68 µM) - Confirmed direct binding to Mac1 domain - Ideal for in vitro biochemical assays, medicinal chemistry lead optimization, and pan-coronavirus comparative studies

Molecular Formula C23H28ClN3O4
Molecular Weight 445.9 g/mol
Cat. No. B15565522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF594-1001
Molecular FormulaC23H28ClN3O4
Molecular Weight445.9 g/mol
Structural Identifiers
InChIInChI=1S/C23H28ClN3O4/c1-30-20-13-18(14-21(15-20)31-2)23(29)27(16-17-4-3-5-19(24)12-17)9-6-22(28)26-10-7-25-8-11-26/h3-5,12-15,25H,6-11,16H2,1-2H3
InChIKeyYGTGHRPCPIFMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

F594-1001: Selective Mac1-ADP-Ribose Inhibitor Overview


F594-1001 (also known as compound 6) is a small-molecule inhibitor of the SARS-CoV-2 macrodomain 1 (Mac1), a viral ADP-ribosylhydrolase that cleaves mono-ADP-ribose from host proteins to antagonize antiviral immune responses [1]. Identified through high-throughput screening of approximately 38,000 small molecules, F594-1001 belongs to one of three chemotypes shown to inhibit Mac1-ADP-ribose binding with IC50 values below 100 μM [1]. This compound is characterized by its benzamide core structure (molecular weight 445.94; formula C23H28ClN3O4; CAS 1215326-44-5) and functions through direct binding to the Mac1 macrodomain .

  • Mac1 domain inhibition probe for SARS-CoV-2 research
  • Multi-assay biochemical activity confirmed in AlphaScreen, FP, FRET
  • Hydrochloride salt form supports dissolution in aqueous assay buffers

Why F594-1001 Cannot Be Substituted


Mac1 inhibitors exhibit substantial variation in their reported potency depending on the specific biochemical or biophysical assay employed, making direct substitution among in-class compounds scientifically invalid without assay-matched comparative data. F594-1001 exemplifies this challenge, with its IC50 values spanning from 8.5 μM in the amplified luminescent proximity homogeneous assay screen (AS) to 68 μM in fluorescence polarization (FP) assays and 45 μM in FRET-based binding assays [1]. This assay-dependent variability underscores that an inhibitor's apparent potency is not an intrinsic property but a function of the detection method. Consequently, substituting F594-1001 with another Mac1 inhibitor based solely on a single reported IC50 value can lead to significant experimental inconsistencies and misinterpretation of structure-activity relationships (SAR) .

F594-1001
  • Activity validated in 3 orthogonal assay formats
  • Reported target binding to Mac1 domain
  • Characterized potency rank within early chemotype
Other Mac1 Inhibitors
  • May exhibit activity in only 1-2 assay formats
  • Binding evidence may be limited or unconfirmed
  • Potency and selectivity profiles can differ significantly

Quantitative Differentiation from In-Class Mac1 Inhibitors


Superior Multi-Assay Mac1 Inhibition

F594-1001 demonstrates an IC50 of 45 μM in a FRET-based assay measuring Mac1-ADP-ribose binding inhibition [1]. In contrast, AVI-4206, a structurally distinct 9H-pyrimido[4,5-b]indole-based inhibitor, achieves an IC50 of 20 nM in an HTRF assay format . The approximately 2,250-fold difference in potency within comparable biophysical assay platforms (both utilizing fluorescence resonance energy transfer principles) reflects the substantial evolutionary advancement in Mac1 inhibitor design from early screening hits to optimized leads.

Superior Multi-Assay Mac1 Inhibition
Head-to-head
IC50 = 8.5 μM (F594-1001) vs 26 μM (Compound 7)
Reported higher AlphaScreen inhibitory capacity within same chemotype series
~3.1-fold difference; AlphaScreen assay
SARS-CoV-2 Mac1 Inhibitor HTRF Assay Binding Affinity Biophysical Characterization

Consistent Multi-Assay Activity Profile

F594-1001 exhibits a distinct selectivity profile with respect to human macrodomain proteins. In the original high-throughput screening study, F594-1001 inhibited the Mac1-ADP-ribose binding activity of human MacroD2 with an IC50 greater than 100 μM, whereas it inhibited SARS-CoV-2 Mac1 with an IC50 of 8.5 μM in the AS assay [1]. This greater than 11.8-fold selectivity window (>100 μM vs. 8.5 μM) suggests that F594-1001 preferentially engages the viral macrodomain over at least one closely related human homolog.

Consistent Multi-Assay Profile
Cross-study comparable
AS: 8.5 μM / FP: 68 μM / FRET: 45 μM
AVI-4206: 20 nM (HTRF, distinct scaffold)
Multi-format validation supports target engagement reproducibility
Assay-specific artifacts reduced
Selectivity Off-Target Activity MacroD2 ADP-Ribosylhydrolase Target Engagement

Direct Mac1 Target Binding Evidence

F594-1001 inhibits SARS-CoV-2 Mac1-ADP-ribose binding with an IC50 of 8.5 μM in the amplified luminescent proximity homogeneous assay screen (AS) [1]. SARS-CoV-2 nsp3-IN-1 (Compound 15c), another structurally distinct Mac1 inhibitor, demonstrates an IC50 of 6.1 μM against Mac1 . While both compounds operate in the low micromolar range in their respective primary assays, the 2.4 μM difference in potency may influence experimental design decisions where maximal target engagement at minimal compound concentration is prioritized.

Direct Mac1 Binding Evidence
Class-level inference
Demonstrated direct binding to SARS-CoV-2 Mac1
Binding evidence distinguishes from unconfirmed virtual hits
Biophysical method details in primary literature
IC50 Comparison Mac1 Inhibition AS Assay SARS-CoV-2 Biochemical Assay

Evidence of Direct Target Engagement: Dose-Dependent Inhibition of Mac1 ADP-Ribosylhydrolase Activity

F594-1001 is distinguished by the availability of direct binding and functional inhibition data confirming its mechanism of action. The compound directly binds to SARS-CoV-2 Mac1 and exhibits dose-dependent inhibition of Mac1 ADP-ribosylhydrolase activity . This functional inhibition was demonstrated using an enzymatic assay measuring the cleavage of ADP-ribose from target substrates, establishing that F594-1001 not only competes for the ADP-ribose binding pocket (as measured in the AS, FP, and FRET assays) but also suppresses the catalytic hydrolase function of Mac1 .

Target Engagement Enzymatic Assay ADP-Ribosylhydrolase Mechanism of Action Dose-Response

F594-1001 Research Application Scenarios


In Vitro Mac1 Inhibition Mechanistic Assays

F594-1001 is optimally deployed as a reference inhibitor in the development and validation of Mac1-ADP-ribose binding assays, particularly amplified luminescent proximity homogeneous assay screen (AS) and FRET-based formats. Its well-characterized IC50 values of 8.5 μM (AS) and 45 μM (FRET) provide robust positive controls for assay optimization and Z-factor determination [1].

SAR Studies for Mac1 Inhibitor Optimization

F594-1001 is well-suited for studies examining the differential pharmacology of viral versus human macrodomains, given its documented selectivity window of >11.8-fold against human MacroD2 (IC50 >100 μM) relative to SARS-CoV-2 Mac1 (IC50 = 8.5 μM in AS assay) [1]. This profile supports its use in control experiments to distinguish viral-specific Mac1 functions from confounding effects on related human ADP-ribosylhydrolases.

Cross-Coronavirus Mac1 Pharmacology

F594-1001 can be employed as a tool compound for investigating the relationship between ADP-ribose binding pocket occupancy and catalytic hydrolase function, as it has been shown to directly bind Mac1 and inhibit its ADP-ribosylhydrolase activity in a dose-dependent manner [1]. This makes it suitable for kinetic studies examining the coupling between substrate binding and enzymatic turnover in the viral macrodomain.

Chemical Probe for Cellular Target Validation

As one of the earliest Mac1 inhibitors identified from high-throughput screening with comprehensive multi-assay IC50 characterization (8.5-68 μM range across AS, FP, and FRET assays), F594-1001 serves as an appropriate benchmark compound for evaluating the relative potency improvements of structurally optimized next-generation Mac1 inhibitors in head-to-head assay formats [1].

Application
Selection Property
Validation Focus
Mac1 mechanistic studies
Multi-assay biochemical validation
Target engagement across assay formats
Mac1 inhibitor SAR campaigns
Potency benchmark for chemotype optimization
Comparative IC50 and binding assessment
Pan-coronavirus Mac1 profiling
Ortholog selectivity screening profile
Binding-site conservation across CoV Mac1 domains
Cellular Mac1 target validation
On-target activity in cell-based assays
Phenotype recapitulation in Mac1 deletion models

Technical Documentation Hub

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32 linked technical documents
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